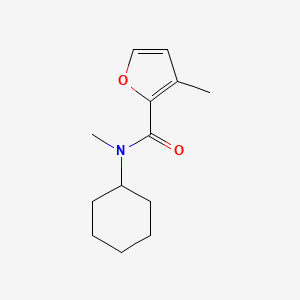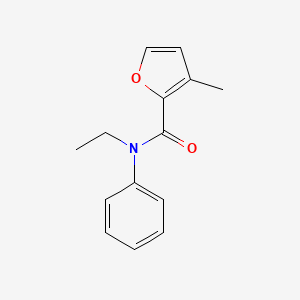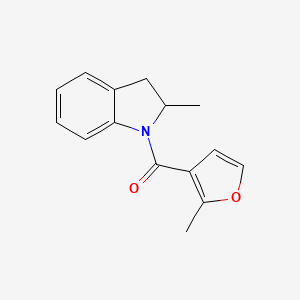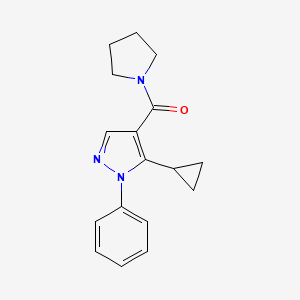![molecular formula C18H18N2O2 B7502584 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide, commonly known as DIMBOA, is a chemical compound that belongs to the class of benzamides. It is a natural compound found in maize and other grasses, which acts as a natural defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various scientific research fields, including agriculture, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of DIMBOA involves the inhibition of various enzymes and pathways involved in the growth and development of herbivores and pathogens. It also possesses antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
DIMBOA has been found to possess various biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, induction of apoptosis, and modulation of immune responses. It also possesses antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on DIMBOA, including:
1. Further studies on the potential therapeutic effects of DIMBOA in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Development of more efficient synthesis methods and purification techniques for DIMBOA.
3. Investigation of the potential synergistic effects of DIMBOA with other natural compounds and synthetic drugs.
4. Exploration of the potential applications of DIMBOA in other scientific research fields, including biochemistry, pharmacology, and toxicology.
5. Development of new formulations and delivery systems for DIMBOA to improve its bioavailability and efficacy.
In conclusion, DIMBOA is a natural compound with potential applications in various scientific research fields, including agriculture, medicine, and biochemistry. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research on DIMBOA is needed to fully explore its potential applications and therapeutic effects.
Synthesemethoden
The synthesis of DIMBOA involves the condensation of 2-acetyl-1-pyrroline and anthranilic acid, followed by the reaction with methyl iodide. The resulting compound is then purified through chromatography to obtain pure DIMBOA.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural herbicide and insecticide. It has also been studied for its potential use as a natural preservative in food and feed industries. In medicine, DIMBOA has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(18(22)15-8-3-2-4-9-15)13-17(21)20-12-11-14-7-5-6-10-16(14)20/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFILWIAZWXRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)





![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
